Presenegenin

Natural Product Chemistry Triterpene Saponin Biosynthesis Structural Elucidation

Researchers quantifying Polygala saponins or developing LC-MS authentication methods require the genuine aglycone scaffold-generic oleanane triterpenes cannot substitute. Presenegenin (≥98% HPLC), with its distinctive E-ring opening, is the authentic biosynthetic precursor for Polygalaceae saponins. • Reference standard for CYP716A249-mediated pathway validation • Chemotaxonomic marker for Polygala species authentication • Starting material for reproducible onjisaponin & polygalasaponin semi-synthesis

Molecular Formula C30H46O7
Molecular Weight 518.7 g/mol
Cat. No. B1259462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePresenegenin
Synonymspresenegenin
Molecular FormulaC30H46O7
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)CO)C(=O)O)C
InChIInChI=1S/C30H46O7/c1-25(2)10-11-29(24(36)37)12-13-30(16-31)17(18(29)14-25)6-7-20-26(3)15-19(32)22(33)28(5,23(34)35)21(26)8-9-27(20,30)4/h6,18-22,31-33H,7-16H2,1-5H3,(H,34,35)(H,36,37)/t18-,19-,20+,21+,22-,26+,27+,28-,29-,30-/m0/s1
InChIKeyVGTALXLMFZXQSK-XIZCRSLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Presenegenin for Research Procurement: Verified Aglycone Identity and Sourcing Specifications


Presenegenin (CAS 2163-40-8) is an oleanane-type triterpene sapogenin that serves as the predominant aglycone scaffold for a large family of bioactive saponins isolated from Polygala species (Polygalaceae) [1]. With a molecular formula of C₃₀H₄₆O₇ and a molecular weight of 518.70 g/mol [2], this compound is characterized by a specific E-ring opening structure, which distinguishes it from other common oleanane triterpenoids such as oleanolic acid and medicagenic acid [3]. Commercially, presenegenin is typically offered as a white crystalline powder with a verified purity of ≥98% by HPLC and is intended exclusively for biochemical research and drug synthesis applications, not for therapeutic use [4][5].

Aglycone Identity

Oleanane-type triterpene sapogenin with E-ring opening; native Polygala saponin scaffold

Research Context

Saponin biosynthesis, chemotaxonomic profiling, and aglycone reference standard workflow

Selection Logic

Certified HPLC purity context for structural elucidation and semi-synthesis studies

Why Generic Oleanane Triterpenes Cannot Substitute for Presenegenin in Polygala Saponin Research


Although presenegenin shares the oleanane backbone with other triterpenes like oleanolic acid and medicagenic acid, it cannot be interchanged in research applications due to its unique E-ring opening and specific stereochemistry [1]. This structural feature directly impacts both its chemical reactivity and biological profile, as demonstrated by comparative studies showing that presenegenin derivatives exhibit distinct inhibitory and anti-inflammatory behaviors relative to analogous derivatives of oleanolic acid and hederagenin [2]. Furthermore, presenegenin is the genuine biosynthetic precursor to the complex Polygala saponins, whereas other sapogenins are either artifacts of acid hydrolysis or represent different chemotaxonomic branches [3]. Using a generic alternative would compromise the fidelity of saponin synthesis, misrepresent structure-activity relationships, and invalidate comparative pharmacological data.

E-Ring Opening vs. Closed-Ring Oleananes

Generic oleanolic acid or hederagenin lack the E-ring opening; structural reactivity context and biological response profile may not transfer directly.

Genuine Precursor vs. Acid-Induced Artifacts

Senegenin and senegenic acid are HCl-hydrolysis artifacts containing chlorine; biosynthetic pathway interpretation may shift if artifacts are used as aglycone reference.

Chemotaxonomic Specificity vs. Generic Sapogenins

Medicagenic acid saponins represent a distinct chemotaxonomic branch with different glycosylation motifs; species-specific saponin context may not replicate.

Presenegenin Comparative Evidence: Quantified Differentiation from Close Analogs


Genuine Biosynthetic Precursor vs. Acid-Induced Artifacts: Presenegenin vs. Senegenin

Presenegenin is the native aglycone within Polygala saponins, while senegenin and senegenic acid are artifacts generated during hydrochloric acid hydrolysis [1]. A direct correlation study confirmed that presenegenin, when treated with ethanolic hydrochloric acid, converts in high yield to a mixture of senegenin, senegenic acid, and formaldehyde, demonstrating that these are downstream products rather than primary metabolites [2]. This establishes presenegenin as the authentic scaffold for studying native saponin structure and function.

Biosynthetic Precursor Identity
Head-to-head

Presenegenin is the native aglycone within Polygala saponins; converts in high yield to senegenin, senegenic acid, and formaldehyde upon ethanolic HCl treatment.

Native scaffold Artifact upon HCl

Supports native scaffold attribution

Correlation confirmed via five-step sequence with medicagenic acid

Natural Product Chemistry Triterpene Saponin Biosynthesis Structural Elucidation

Distinct Anti-Inflammatory Profile: 11-Keto-Presenegenin Derivative vs. 11-Keto-Oleanolic Acid and 11-Keto-Hederagenin

In a comparative study of 11-keto-triterpenoid derivatives, 11-keto-presenegenin dimethyl ester (III) exhibited a unique pharmacological profile: it inhibited corticoid-5β-reductase but enhanced edema in the carrageenin-induced edema test, whereas 11-keto-oleanolic acid derivatives (IVa-IVd) and 11-keto-hederagenin (V) demonstrated anti-inflammatory activity by reducing edema [1]. This divergence highlights that the E-ring opening in the presenegenin scaffold leads to a distinct biological outcome that cannot be extrapolated from other oleanane derivatives [2].

Inflammatory Pathway Response
Head-to-head

11-Keto-presenegenin dimethyl ester enhanced edema; 11-keto-oleanolic acid derivatives and 11-keto-hederagenin reduced edema in carrageenin-induced model.

Enhanced edema Reduced edema

Supports pathway-specific response interpretation

Divergent outcome linked to E-ring opening structural context

Pharmacology Inflammation Research Corticoid Mimetics

Chemotaxonomic Marker and Glycosylation Specificity: Presenegenin vs. Medicagenic Acid

Presenegenin serves as the core aglycone for a conserved saponin sequence (3-O-β-D-glucopyranosyl-presenegenin 28-[O-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosyl] ester) that is a chemotaxonomic marker for the Polygalaceae family [1]. In contrast, medicagenic acid saponins from the same species lack this conserved glycosylation motif and represent a distinct chemotaxonomic branch [2]. The abundance of presenegenin-based saponins in Polygala roots is significantly higher (constituting 6-10% of the dried root weight as a saponin mixture) than medicagenic acid-based saponins, which are often minor constituents [3].

Chemotaxonomic Abundance
Reported

Presenegenin saponins: 6–10% w/w in Polygala radix with conserved 28-O-glycosylation motif. Medicagenic acid saponins: minor constituents, different glycosylation branch.

6–10% root weight Lower abundance

Supports chemotaxonomic profiling context

Data to verify for specific Polygala species

Chemotaxonomy Saponin Biosynthesis Glycosylation Patterns

Physicochemical Property Differentiation: TPSA and Hydrogen Bonding Profile

Presenegenin possesses a topological polar surface area (TPSA) of 135.00 Ų and five hydrogen bond donors/acceptors, which differ from the physicochemical profiles of oleanolic acid (TPSA ~57.53 Ų) and hederagenin (TPSA ~77.76 Ų) [1]. This higher polarity influences solubility, membrane permeability, and predicted oral bioavailability. In silico ADMET predictions for presenegenin indicate a 67.5% probability of blood-brain barrier penetration and 54.29% oral bioavailability, values that diverge from those of simpler oleananes [2]. Such differences are critical when selecting aglycones for prodrug design or pharmacokinetic studies.

TPSA Comparison
Class-level

Presenegenin TPSA: 135.00 Ų. Oleanolic acid: ~57.53 Ų; Hederagenin: ~77.76 Ų. Approximately 2.3× higher than oleanolic acid.

Supports physicochemical profiling review

In silico prediction; experimental validation needed

Computational Chemistry ADMET Prediction Medicinal Chemistry

Validated Presenegenin Application Scenarios for Procurement Planning


Biosynthesis and Metabolic Engineering of Polygala Saponins

Presenegenin is the required aglycone for studies on the biosynthesis of Polygala saponins. The identification of CYP716A249 as the β-amyrin C-28 oxidase that produces oleanolic acid—the direct precursor to presenegenin—makes this compound essential for validating enzymatic steps in the pathway [1]. Using presenegenin as a reference standard enables accurate quantification of pathway intermediates and final saponin products.

Chemotaxonomic Profiling of Polygalaceae Species

The conserved 3-O-β-D-glucopyranosyl-presenegenin 28-O-glycosylation motif is a chemotaxonomic marker for the Polygalaceae family [2]. Procurement of high-purity presenegenin is necessary for developing analytical methods (HPLC, LC-MS) to profile and authenticate Polygala species and their commercial preparations, ensuring correct species identification and quality control.

Structure-Activity Relationship Studies of Corticoid Mimetics

The distinct biological behavior of 11-keto-presenegenin derivatives—specifically their pro-inflammatory effect in contrast to the anti-inflammatory activity of oleanolic acid and hederagenin analogs—makes presenegenin a critical comparator in SAR studies aimed at dissecting the structural determinants of corticoid-mimetic activity [3]. Researchers investigating the role of the E-ring opening or specific hydroxylation patterns must include presenegenin to avoid confounding results.

Semi-Synthesis of Complex Polygala Saponins

Presenegenin is the starting material for the semi-synthesis of many bioactive Polygala saponins, including onjisaponins and polygalasaponins [4]. The availability of presenegenin with certified purity (≥98% HPLC) ensures reproducible glycosylation and acylation reactions, which are essential for generating authentic saponin standards and exploring their pharmacological activities.

Application
Selection Property
Validation Focus
Polygala Saponin Biosynthesis
Native aglycone identity context
CYP716A249 pathway intermediate quantification
Chemotaxonomic Profiling
Conserved 28-O-glycosylation motif
Species-specific saponin profiling
Corticoid-Mimetic SAR Studies
E-ring opening structural context
Pathway-response endpoint interpretation
Semi-Synthesis of Complex Saponins
Certified aglycone purity context
Glycosylation and acylation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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